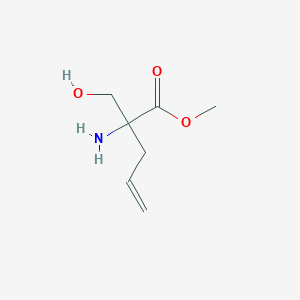

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-amino-2-(hydroxymethyl)pent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-4-7(8,5-9)6(10)11-2/h3,9H,1,4-5,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZWCIAFEWQDBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-hydroxymethyl-pent-4-enoic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often include a temperature range of 0-50°C and a reaction time of 1-24 hours, depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form a saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Formation of 2-amino-2-carboxymethyl-pent-4-enoic acid methyl ester.

Reduction: Formation of 2-amino-2-hydroxymethyl-pentanoic acid methyl ester.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

AHP has shown promise in medicinal chemistry due to its structural similarity to amino acids and its potential to act as a precursor for various bioactive compounds. Notable applications include:

- Drug Development : AHP can be modified to create derivatives that exhibit pharmacological activity against diseases such as cancer and neurodegenerative disorders. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .

- Nitric Oxide Synthase Inhibition : Research indicates that compounds derived from AHP may inhibit nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases and cancers . This suggests potential therapeutic roles in conditions like septic shock, inflammatory bowel disease, and neurodegenerative disorders.

Biochemical Research

In biochemical studies, AHP serves as a valuable tool for exploring metabolic pathways and enzyme interactions:

- Enzyme Substrates : AHP can act as a substrate for specific enzymes, allowing researchers to study enzyme kinetics and mechanisms . This application is crucial for understanding metabolic processes and developing enzyme inhibitors.

- Synthesis of Amino Acid Analogues : The compound can be utilized in synthesizing amino acid analogues that are essential for studying protein structure and function . These analogues can help elucidate the role of specific amino acids in protein interactions.

Materials Science

AHP's unique chemical structure allows it to be used in materials science, particularly in the development of polymers and other materials:

- Polymer Synthesis : AHP can be incorporated into polymer chains to modify their properties, such as flexibility and thermal stability. This application is particularly relevant in creating biodegradable plastics or smart materials that respond to environmental stimuli .

- Coatings and Adhesives : The compound's reactive functional groups make it suitable for formulating coatings and adhesives with enhanced performance characteristics .

Case Study 1: Drug Development

A recent study investigated the efficacy of AHP derivatives in inhibiting cancer cell proliferation. The derivatives were synthesized through a series of chemical reactions involving AHP as a starting material. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents.

Case Study 2: Enzyme Interaction

In another study, AHP was used to explore its interaction with iNOS in vitro. The findings showed that AHP could effectively inhibit iNOS activity, which correlated with reduced nitric oxide production in inflammatory models. This suggests that AHP could be developed further as a therapeutic agent for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Functional Group and Reactivity Comparison

- Amino and Ester Groups: The target compound shares amino-ester functionality with 2-CBZ-amino-4-phenylbut-2-enoic acid methyl ester . However, the latter’s CBZ (carbobenzyloxy) protection enhances stability during peptide synthesis, unlike the unprotected amino group in the target compound. Ethyl esters (e.g., in ) exhibit slower hydrolysis rates compared to methyl esters due to steric effects, influencing their utility in prodrug design.

- Unsaturation: The pent-4-enoic acid backbone (alkene) in the target compound contrasts with the alkyne in 2-amino-hex-5-ynoic acid methyl ester . Alkynes enable click chemistry (e.g., azide-alkyne cycloaddition), whereas alkenes are more suited for electrophilic additions.

- Biological Relevance: Diterpene esters like sandaracopimaric acid methyl ester are derived from natural resins and lack amino groups, limiting direct biological comparability but highlighting structural diversity among esters.

Biological Activity

2-Amino-2-hydroxymethyl-pent-4-enoic acid methyl ester (commonly referred to as AHMP) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AHMP is a methyl ester derivative of an amino acid, featuring a hydroxymethyl group and a pent-4-enoic acid backbone. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its reactivity and biological interactions.

Anti-inflammatory Effects

Research indicates that AHMP exhibits anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For instance, it has been observed to block the activation of key signaling pathways involved in inflammation, such as MAPK and NF-κB pathways.

Antimicrobial Activity

AHMP has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Neuroprotective Effects

Emerging evidence suggests that AHMP may possess neuroprotective properties . It has been studied for its potential role in protecting neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

The biological activity of AHMP is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Mediators : AHMP suppresses the expression of inflammatory mediators by interfering with transcription factors involved in inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Regulation of Cell Signaling Pathways : AHMP influences cell signaling pathways related to cell survival and apoptosis, contributing to its neuroprotective effects.

Study 1: Anti-inflammatory Effects in Rheumatoid Arthritis

A clinical trial investigated the effects of AHMP on patients with rheumatoid arthritis. The results showed a significant reduction in inflammatory markers and improved joint function after treatment with AHMP over a period of six months. The study concluded that AHMP could be a viable adjunct therapy for managing rheumatoid arthritis symptoms.

Study 2: Antimicrobial Efficacy

In a laboratory setting, AHMP was tested against common bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing that AHMP effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. This study highlights the potential application of AHMP in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Basic Research: How can researchers optimize the synthesis conditions of 2-amino-2-hydroxymethyl-pent-4-enoic acid methyl ester?

Methodological Answer:

To optimize synthesis, employ statistical Design of Experiments (DoE) such as factorial designs or response surface methodologies. These approaches systematically vary parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify optimal conditions while minimizing experimental runs. For example, a full factorial design can evaluate interactions between variables, while central composite designs refine nonlinear relationships . Kinetic studies under controlled pH and temperature can further elucidate reaction pathways, ensuring reproducibility .

Basic Research: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

Combine NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Chromatographic methods (HPLC/UPLC) with UV/Vis or ELSD detectors quantify purity, while FT-IR verifies key bonds (e.g., ester, amino groups) . Cross-validation using multiple techniques mitigates instrumental biases.

Basic Research: How can stability studies be designed to assess degradation pathways under varying storage conditions?

Methodological Answer:

Conduct accelerated stability testing under stress conditions (e.g., elevated temperature, humidity, UV exposure) using ICH Q1A guidelines. Monitor degradation via HPLC-MS to identify byproducts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while pH-rate profiling clarifies susceptibility to hydrolysis . Control experiments with inert atmospheres (N₂/Ar) isolate oxidative degradation mechanisms.

Advanced Research: What strategies resolve contradictions in reported reaction yields or stereoselectivity?

Methodological Answer:

Replicate experiments with strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables. Use isotopic labeling (e.g., ²H, ¹³C) to trace reaction pathways and identify intermediates via in-situ NMR or LC-MS. Compare results across laboratories using standardized protocols and validate with quantum mechanical calculations (DFT) to assess steric/electronic effects .

Advanced Research: How can computational modeling predict enantioselective synthesis outcomes?

Methodological Answer:

Apply density functional theory (DFT) to model transition states and calculate activation energies for competing stereochemical pathways. Pair with molecular dynamics simulations to explore solvent effects and catalyst-substrate interactions. Validate predictions experimentally using chiral catalysts (e.g., organocatalysts, metal-ligand complexes) and compare enantiomeric excess (ee) via chiral HPLC .

Advanced Research: What methodologies separate enantiomers or diastereomers of this compound?

Methodological Answer:

Use chiral stationary phase chromatography (CSP-HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) and polar organic mobile phases. Alternatively, employ kinetic resolution via enzymatic catalysis (e.g., lipases) or diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives). Monitor separation efficiency using circular dichroism (CD) spectroscopy .

Advanced Research: How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

Synthesize analogs with systematic modifications (e.g., ester hydrolysis, amino group substitution) and evaluate bioactivity in vitro (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins. Correlate computational results with experimental IC₅₀ values and analyze SAR trends using multivariate statistics .

Advanced Research: What approaches reconcile discrepancies in spectroscopic data across studies?

Methodological Answer:

Re-analyze raw data (e.g., NMR FIDs, MS spectra) using standardized processing parameters (baseline correction, phase adjustment). Cross-reference with databases (PubChem, SciFinder) and collaborate with independent labs for inter-laboratory validation . For crystallographic data, check for twinning or disorder in the Cambridge Structural Database (CSD) entries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.